molecular formula C13H7BrF3NO B2650821 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide CAS No. 330677-61-7

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide

Cat. No. B2650821
M. Wt: 330.104
InChI Key: QKYKCDCSEJICLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide is a chemical compound with the molecular formula C13H8BrF2NO. It has a molecular weight of 312.11000 . The exact mass of this compound is 310.97600 .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide consists of a benzamide core with bromo and fluoro substituents. The molecule has a polar surface area (PSA) of 29.10000 and a LogP of 4.05260 , indicating its lipophilicity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide are not fully detailed in the sources I found. The compound’s melting point, boiling point, and density are not available .

Scientific Research Applications

Electrochemical Applications

The compound 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide, due to its unique chemical structure, is primarily used in various electrochemical and fluorination studies. In one study, it underwent electrochemical fluorination, mainly in the ring, to yield a product predominantly as 4-bromo-3,3,6,6-tetrafluoro-1,4-cyclohexadienecarboxamide (Shainyan & Danilevich, 2006).

Catalytic Fluorination

The compound is also involved in catalytic fluorination processes. For example, iron-catalyzed, fluoroamide-directed C-H fluorination has been reported where fluoroamides undergo chemoselective fluorine transfer, indicating the compound's potential in catalytic fluorination processes (Groendyke, AbuSalim, & Cook, 2016).

Difluorocarbene Transfer

Another significant application is in difluorocarbene transfer, where the compound contributes to forming diversified fluoroalkylated arenes and their corresponding fluoroalkylated ketones. This process is vital in pharmaceuticals, agrochemicals, and material science (Fu et al., 2019).

Structural and Thermal Applications

From a materials science perspective, the compound has been used to study the structural, thermal, and mechanical properties of polymorphs of similar fluorinated amides. The discovery of polymorphs and their properties like stiffness and hardness indicates the compound's relevance in material characterization and development (Mondal et al., 2017).

Synthesis of Radiochemicals

The compound also finds applications in the synthesis of no-carrier-added radiochemicals. For instance, it is used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, critical for 18F-arylation reactions using metallo-organic 4-[18F]fluorophenyl compounds or Pd-catalyzed coupling (Ermert et al., 2004).

Fluorophore Synthesis

In the field of fluorescence and spectroscopy, the compound contributes to the synthesis of fluorinated fluorophores, enhancing their photostability and spectroscopic properties. It facilitates access to a variety of fluorinated analogues of common fluorophores (Woydziak, Fu, & Peterson, 2012).

properties

IUPAC Name

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3NO/c14-7-1-3-9(10(16)5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYKCDCSEJICLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide

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